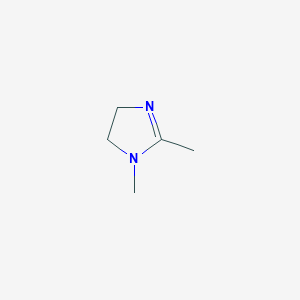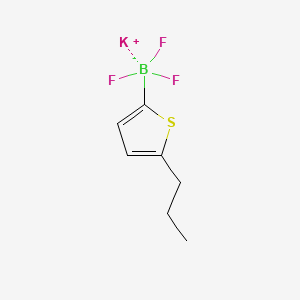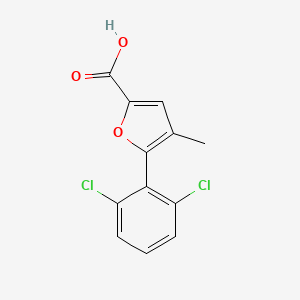
5-(2,6-Dichlorophenyl)-4-methylfuran-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,6-dichlorophenyl)-4-methylfuran-2-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids It is characterized by the presence of a furan ring substituted with a carboxylic acid group, a methyl group, and a 2,6-dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-dichlorophenyl)-4-methylfuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction conditions such as temperature and pressure, are critical factors in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,6-dichlorophenyl)-4-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-diones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Furan-2,3-diones.
Reduction: 5-(2,6-dichlorophenyl)-4-methylfuran-2-methanol.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2,6-dichlorophenyl)-4-methylfuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(2,6-dichlorophenyl)-4-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac . The presence of the 2,6-dichlorophenyl group enhances its binding affinity to these targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diclofenac: A well-known NSAID with a similar 2,6-dichlorophenyl group.
Aceclofenac: Another NSAID that is a derivative of diclofenac.
Uniqueness
5-(2,6-dichlorophenyl)-4-methylfuran-2-carboxylic acid is unique due to the presence of the furan ring, which imparts distinct chemical properties compared to other similar compounds. This structural difference can lead to variations in its reactivity and biological activity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C12H8Cl2O3 |
|---|---|
Molekulargewicht |
271.09 g/mol |
IUPAC-Name |
5-(2,6-dichlorophenyl)-4-methylfuran-2-carboxylic acid |
InChI |
InChI=1S/C12H8Cl2O3/c1-6-5-9(12(15)16)17-11(6)10-7(13)3-2-4-8(10)14/h2-5H,1H3,(H,15,16) |
InChI-Schlüssel |
NNPURMOMTTUDEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=C1)C(=O)O)C2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13457480.png)
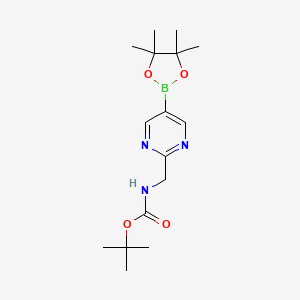
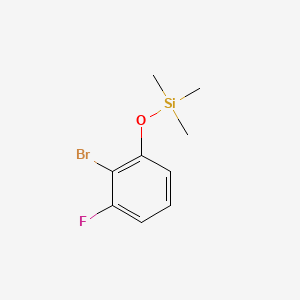
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B13457494.png)
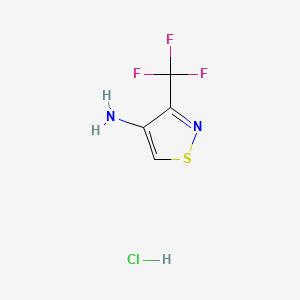
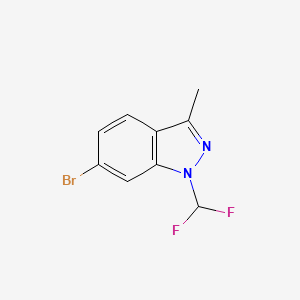

![2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride](/img/structure/B13457530.png)
![(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B13457532.png)
